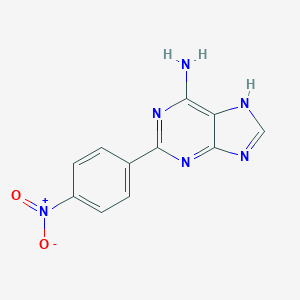
2-(p-Nitrophenyl)adenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Nitrophenyl)adenine, also known as this compound, is a useful research compound. Its molecular formula is C11H8N6O2 and its molecular weight is 256.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1.1. Adenosine Receptor Modulation
2-PNA acts primarily as an antagonist for adenosine receptors, particularly the A3 subtype. This property makes it a valuable tool in studying adenosine receptor signaling pathways and their implications in various diseases.
- Neuroprotection : Studies indicate that A3 receptor antagonists can exert neuroprotective effects in models of neurodegeneration, such as Alzheimer's disease and Parkinson's disease. By inhibiting the A3 receptor, 2-PNA may help mitigate neuronal damage associated with these conditions .
- Cancer Therapy : The modulation of adenosine receptors is also being explored in cancer therapy. By inhibiting A3 receptors, 2-PNA could potentially enhance anti-tumor immunity and improve the efficacy of existing cancer treatments .
1.2. Anti-inflammatory Properties
Recent research highlights the anti-inflammatory potential of 2-PNA through its action on purinergic signaling pathways. The compound may inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .
2.1. In Vitro Assays
2-PNA is utilized in various in vitro assays to study glucose metabolism and insulin signaling pathways, particularly in the context of Type 2 diabetes mellitus (T2DM). The compound's ability to modulate adenosine receptor activity can influence glucose uptake in cellular models .
- Mechanism of Action : By increasing glucose uptake via adenosine receptor activation, 2-PNA serves as a model compound for developing new antidiabetic agents that target similar pathways.
2.2. Photolabile Protecting Group
In synthetic chemistry, 2-PNA has been explored as a photolabile protecting group in glycosylation reactions. Its ability to release active species upon light exposure allows for precise control over chemical reactions, facilitating complex organic syntheses .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies involving 2-PNA have provided insights into optimizing adenosine receptor ligands. Variations in substituents on the adenine core can significantly affect receptor selectivity and potency.
- Computational Studies : Advanced computational methods have been employed to predict the binding affinities of various derivatives of 2-PNA to different adenosine receptors, aiding in the design of more effective therapeutic agents .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zylka et al., 2011 | Neuroprotection | Demonstrated that A3 receptor antagonists like 2-PNA reduce neuronal damage in stroke models. |
| Fishman et al., 2012 | Cancer therapy | Showed enhanced anti-tumor immunity when using A3 antagonists in combination with other therapies. |
| Rivera-Oliver & Díaz-Ríos, 2014 | Inflammatory diseases | Found that 2-PNA effectively inhibits pro-inflammatory cytokines in vitro. |
特性
CAS番号 |
109875-50-5 |
|---|---|
分子式 |
C11H8N6O2 |
分子量 |
256.22 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChIキー |
LNLVLKGOVNENAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
Key on ui other cas no. |
109875-50-5 |
同義語 |
2-(PARA-NITROPHENYL)-ADENINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















